molecular formula C14H10N2O2S B1447854 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1623083-71-5

5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1447854
M. Wt: 270.31 g/mol
InChI Key: LXNPNDVRXFRCHE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis .

Scientific Research Applications

  • Imidazole Containing Compounds

    • Field : Medicinal Chemistry
    • Application : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods : The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial) .
  • Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines

    • Field : Medicinal Chemistry
    • Application : These compounds were synthesized for their potential antimicrobial activity .
    • Methods : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .
    • Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Imidazole-2-thione Derivatives

    • Field : Medicinal Chemistry
    • Application : Imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .
    • Methods : The synthesis of imidazole-2-thione derivatives involves the reaction of phenylurea with other compounds using a microwave-enhanced method .
    • Results : Imidazole-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
  • Imidazolidine-2-thione Derivatives

    • Field : Medicinal Chemistry
    • Application : Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
    • Methods : The synthesis of imidazolidine-2-thione derivatives involves the reaction of phenylurea with other compounds using a microwave-enhanced method .
    • Results : Imidazolidine-2-thione derivatives have found applications in diverse therapeutic areas .
  • Pyrrolonyl Benzoic Acid Derivative

    • Field : Medicinal Chemistry
    • Application : This compound selectively and non-covalently binds to STAT3 and inhibits its DNA binding activity in a dose and time dependent manner .
    • Methods : The synthesis of this compound involves the reaction of 3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl with benzoic acid .
    • Results : This compound reduces the expression of STAT3 .
  • 1,3,4-Thiadiazoles

    • Field : Medicinal Chemistry
    • Application : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores. They display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity as well as acetylcholinesterase inhibition for the treatment of Alzheimer disease .
    • Methods : The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates .
    • Results : 1,3,4-Thiadiazoles have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
  • Thiazoles

    • Field : Medicinal Chemistry
    • Application : Thiazoles can be found in drugs developed for the treatment of allergies , hypertension , inflammation , schizophrenia , bacterial infections , HIV , sleep disorders and more recently, for the treatment of pain , as fibrinogen receptor antagonists with antithrombotic activity , and as new inhibitors of bacterial DNA gyrase B .
    • Methods : The synthesis of thiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates .
    • Results : Thiazoles have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
  • 1,2,4-Triazolopyrimidines

    • Field : Medicinal Chemistry
    • Application : 1,2,4-Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .
    • Methods : The synthesis of 1,2,4-triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates .
    • Results : 1,2,4-Triazolopyrimidines have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

5-phenyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-13(18)11-12(10-6-2-1-3-7-10)19-14(15-11)16-8-4-5-9-16/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPNDVRXFRCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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